molecular formula C19H18N2O6 B11007542 (2R)-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}(4-hydroxyphenyl)ethanoic acid

(2R)-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}(4-hydroxyphenyl)ethanoic acid

Cat. No.: B11007542
M. Wt: 370.4 g/mol
InChI Key: ZJYIPRGQCKJXFI-MRXNPFEDSA-N
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Description

(2R)-2-{[(4,7-DIMETHOXY-1H-INDOL-2-YL)CARBONYL]AMINO}-2-(4-HYDROXYPHENYL)ETHANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a hydroxyphenyl group, and an ethanoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(4,7-DIMETHOXY-1H-INDOL-2-YL)CARBONYL]AMINO}-2-(4-HYDROXYPHENYL)ETHANOIC ACID typically involves multiple steps, starting with the preparation of the indole ring and the hydroxyphenyl group. These intermediates are then coupled through a series of reactions, including amide bond formation and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(4,7-DIMETHOXY-1H-INDOL-2-YL)CARBONYL]AMINO}-2-(4-HYDROXYPHENYL)ETHANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines and alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-{[(4,7-DIMETHOXY-1H-INDOL-2-YL)CARBONYL]AMINO}-2-(4-HYDROXYPHENYL)ETHANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, (2R)-2-{[(4,7-DIMETHOXY-1H-INDOL-2-YL)CARBONYL]AMINO}-2-(4-HYDROXYPHENYL)ETHANOIC ACID is explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In industrial applications, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-{[(4,7-DIMETHOXY-1H-INDOL-2-YL)CARBONYL]AMINO}-2-(4-HYDROXYPHENYL)ETHANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-2-{[(4,7-DIMETHOXY-1H-INDOL-2-YL)CARBONYL]AMINO}-2-(4-HYDROXYPHENYL)ETHANOIC ACID apart from similar compounds is its unique combination of an indole ring and a hydroxyphenyl group. This structure provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

(2R)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C19H18N2O6/c1-26-14-7-8-15(27-2)17-12(14)9-13(20-17)18(23)21-16(19(24)25)10-3-5-11(22)6-4-10/h3-9,16,20,22H,1-2H3,(H,21,23)(H,24,25)/t16-/m1/s1

InChI Key

ZJYIPRGQCKJXFI-MRXNPFEDSA-N

Isomeric SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC(C3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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